Comparative Physicochemical Profile: Ketone vs. Alcohol Analog
The target ketone, 1-(6-Chloropyridazin-3-yl)piperidin-4-one, demonstrates a notably lower predicted lipophilicity (ACD/LogP) and different hydrogen bonding capacity compared to its reduced analog, 1-(6-Chloropyridazin-3-yl)piperidin-4-ol. These differences are crucial for applications where logP, hydrogen bond donor/acceptor counts, and topological polar surface area (TPSA) are key decision parameters [REFS-1, REFS-2].
| Evidence Dimension | Physicochemical Property Comparison |
|---|---|
| Target Compound Data | ACD/LogP: -0.07; H-Bond Donors: 0; H-Bond Acceptors: 4; TPSA: 46 Ų |
| Comparator Or Baseline | 1-(6-Chloropyridazin-3-yl)piperidin-4-ol (CAS 89937-26-8): XLogP3-AA: 1.1; H-Bond Donors: 1; H-Bond Acceptors: 4; TPSA: 49 Ų [1] |
| Quantified Difference | ΔLogP ≈ -1.2; ΔH-Bond Donors: -1; ΔTPSA: -3 Ų |
| Conditions | Data are predicted values computed by ACD/Labs Percepta (for the ketone) and PubChem/XLogP3 (for the alcohol). |
Why This Matters
This significant difference in predicted lipophilicity (LogP) impacts the compound's solubility, permeability, and overall drug-likeness profile, making the ketone a superior starting point for designing less lipophilic drug candidates.
- [1] PubChem. (2026). 1-(6-Chloro-3-pyridazinyl)-4-piperidinol. PubChem CID 5200271. https://pubchem.ncbi.nlm.nih.gov/compound/5200271 View Source
